molecular formula C10H10N2 B105178 8-Aminoquinaldine CAS No. 18978-78-4

8-Aminoquinaldine

Cat. No. B105178
CAS RN: 18978-78-4
M. Wt: 158.2 g/mol
InChI Key: JHIAOWGCGNMQKA-UHFFFAOYSA-N
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Description

8-Aminoquinolines are a significant class of compounds with a broad range of antiparasitic activities. They have been synthesized for their antimalarial properties and have shown efficacy against various stages of the malaria parasite. However, their use is limited by hematological toxicities such as methemoglobinemia and hemolysis .

Synthesis Analysis

The synthesis of 8-aminoquinolines has been approached through various methods. One such method is the inverse-demanding aza-Diels-Alder reaction (Povarov reaction), which uses simple starting materials like 1,2-phenylenediamines, enol ethers, and aldehydes to introduce substituents in the α-position of the nitrogen . Additionally, azomethine derivatives of 8-hydroxyquinoline-2-carbaldehyde have been synthesized for their potential as analytical reagents .

Molecular Structure Analysis

The molecular structure of 8-aminoquinoline derivatives has been extensively studied. These compounds serve as powerful bidentate directing groups or ligand auxiliaries in C–H bond activation/functionalization. The functionalization of positions C2–C7 on the 8-aminoquinoline ring is crucial, and various transition metal catalysts, photocatalysts, or metal-free conditions have been employed for this purpose .

Chemical Reactions Analysis

8-Aminoquinoline derivatives have been shown to form intensely colored chelates with metal ions, which is significant for their applications in analytical chemistry. The presence of substituents on the quinoline ring can influence the acid dissociation constants and the basicity of the ligands, affecting their reactivity . Moreover, the configuration at the asymmetric center in the 8-amino side chain can differentially affect the efficacy and toxicity profiles of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-aminoquinoline derivatives are diverse. For instance, the reaction of 8-aminoquinoline with various metal salts has led to the synthesis of complexes with interesting structural, spectral, and photoluminescent properties . The photoluminescence of these complexes at room temperature suggests potential applications in materials science. Additionally, amide derivatives of 8-aminoquinoline have been evaluated as fluorescent sensors for metal ions like Zn(II) and Cd(II), demonstrating the versatility of these compounds in sensor technology .

Scientific Research Applications

Malaria Treatment and Prevention

8-Aminoquinoline derivatives, such as primaquine and tafenoquine, have been pivotal in malaria treatment, especially against latent forms. They have demonstrated effectiveness in both prophylaxis and treatment of relapsing malaria. Primaquine, for instance, has a long history of use and remains the only therapeutic option for latent malaria despite its associated risks, particularly in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency. Tafenoquine, a newer 8-aminoquinoline, offers promise in both prevention and treatment of malaria, but also carries the risk of hemolytic toxicity in G6PD-deficient individuals (Baird, 2019).

Antiparasitic Activities

8-Aminoquinolines, such as NPC1161C, have shown significant antiparasitic activities. Studies on enantiomers of these compounds reveal differences in their efficacy and toxicity, with some variants demonstrating lower general and hematotoxicity. This indicates the potential for tailored therapeutic applications targeting specific parasitic infections (Nanayakkara et al., 2008).

Antibacterial Properties

Some 8-aminoquinoline derivatives have been studied for their antibacterial properties. For instance, research on 8-nitrofluoroquinolone derivatives has indicated notable antibacterial activity against both gram-positive and gram-negative bacteria. This suggests the potential utility of 8-aminoquinolines in developing new antibacterial agents (Al-Hiari et al., 2007).

Anticancer Properties

8-Hydroxyquinaldine derivatives have been linked to anticancer properties. For instance, studies have shown that 8-hydroxyquinaldic acid can inhibit proliferation and migration of colon cancer cells. This suggests a role for 8-aminoquinoline derivatives in cancer therapy (Walczak et al., 2020).

Safety And Hazards

8-Aminoquinaldine is harmful if swallowed and causes skin and eye irritation . It may cause respiratory irritation and is toxic to aquatic life with long-lasting effects .

Future Directions

The technical genesis and practice of 8-aminoquinoline therapy of latent malaria offer singular scientific, clinical, and public health insights . The 8-aminoquinolines brought revolutionary scientific discoveries, dogmatic practices, benign neglect, and, finally, enduring promise against endemic malaria . The therapeutic principles thus examined may be leveraged in improved practice and in understanding the bright prospect of discovery of newer drugs that cannot harm G6PD-deficient patients .

properties

IUPAC Name

2-methylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIAOWGCGNMQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172398
Record name 2-Methyl-8-aminoquinoline
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

19 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809056
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

8-Aminoquinaldine

CAS RN

18978-78-4
Record name 8-Aminoquinaldine
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Record name 2-Methyl-8-aminoquinoline
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Record name 18978-78-4
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Record name 2-Methyl-8-aminoquinoline
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Record name 2-methylquinolin-8-amine
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Synthesis routes and methods I

Procedure details

To a Pressure reaction bottle was added 5.0 g of 8-nitroquinaldine, 0.5 g 5% palladium on carbon, and 150 ml ethanol. The mixture was purged with hydrogen and then hydrogenated under 40 psi hydrogen for 16 hours. The catalyst was filtered off on a bed of celite. The solvent was removed, resulting in 4.2 g of a dark oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Palladium on carbon (10%, 50 mg) was added to a solution of 2-methyl-8-nitroquinoline (500 mg, 2.66 mmol) in EtOH (40 ml) and the mixture was stirred under an atmosphere of hydrogen for 2 h. The mixture was diluted with MeOH (40 ml), filtered through celite and the filtrate was concentrated in vacuo to give the title compound (417 mg, 99%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
X Chen, W Rao, T Yang, MJ Koh - Nature Communications, 2020 - nature.com
… After an extensive survey, we found that the reaction between 8-aminoquinaldine-tethered alkene 7a and 8 (2 equiv.) using NiCl 2 (PPh 3 ) 2 (15 mol%), manganese (1.5 equiv.) as …
Number of citations: 47 www.nature.com
V Radtke - High Performance Pigments, 2009 - Wiley Online Library
… The basic patent [7] describes the synthesis of PY 138 by reaction of 1 molecule of 8-aminoquinaldine (10) with twice the stoichiometric amount of tetrachlorophthalic anhydride (11) in …
Number of citations: 5 onlinelibrary.wiley.com
GK Lund, SL Holt - Journal of Chemical and Engineering Data, 1981 - ACS Publications
… To a magnetically stirred solution of 0.025 mol of either 8-aminoquinoline or 8-aminoquinaldine in 125 mL of 95% ethanol was added 0.5 g of anhydrous zinc chloride, 7.5 g (0.032 mol) …
Number of citations: 4 pubs.acs.org
FH Case - Journal of Heterocyclic Chemistry, 1970 - Wiley Online Library
… anilidt:s thv corresponding anilides wwt: prtbparcd in the case of 8-aminoquinaldine and 8-amino-4-methoxyquinaldine by ht:… J he anilide derived from 8-aminoquinaldine was tit:att:d in …
Number of citations: 6 onlinelibrary.wiley.com
RH Baker, CJ Albisetti Jr, RM Dodson… - Journal of the …, 1946 - ACS Publications
… Methoxy-8-aminoquinaldine.—The … (0.1 mole) of 6-methoxy-8aminoquinaldine, 10 g. (0.05 mole) of 5-isopropylamino- … Some unreacted 6-methoxy-8-aminoquinaldine (7.8 g.) was …
Number of citations: 19 pubs.acs.org
MH Lim, D Xu, SJ Lippard - Nature chemical biology, 2006 - nature.com
… We prepared the fluorescein-based ligand FL (2, Scheme 1) by reacting 7′-chloro-4′-fluorescein-carboxaldehyde 17 with 8-aminoquinaldine. We generated the Cu(II) fluorescein-…
Number of citations: 390 www.nature.com
J Choi, SH Kim, W Lee, JB Chang, JW Namgoong… - Dyes and …, 2014 - Elsevier
… of the quinophthalone dyes, 8-aminoquinaldine (1), was … synthesized by the reaction between 8-aminoquinaldine and 2 mol of … by the reaction between 8-aminoquinaldine and trimellitic …
Number of citations: 21 www.sciencedirect.com
LE McQuade, SJ Lippard - Inorganic chemistry, 2010 - ACS Publications
… Condensation of 8-aminoquinaldine with 4′,5′-fluoresceindialdehyde in a 2:1 ratio in methanol followed by reduction using sodium borohydride afforded FL2 in good yield. The …
Number of citations: 88 pubs.acs.org
G Xue, JS Bradshaw, NK Dalley, PB Savage… - Tetrahedron, 2001 - Elsevier
… The synthesis of key precursor 9 began with commercially available 8-aminoquinaldine (7), which can be easily obtained by reduction of 8-nitroquinaldine (5) using powdered iron (84…
Number of citations: 38 www.sciencedirect.com
GP Xue, PB Savage, KE Krakowiak… - Journal of …, 2001 - Wiley Online Library
Six new diazadibenzo‐18‐crown‐6 ligands substituted with two each of 8‐hydroxyquinoline (7), 8‐amino‐quinoline (attached through its C‐2 or C‐7 position) (12 and 13), 8‐…
Number of citations: 19 onlinelibrary.wiley.com

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